Welcome to the BenchChem Online Store!
molecular formula C17H13NO3 B8808570 N-[4-(1,3-Dioxo-indan-2-yl)-phenyl]-acetamide CAS No. 1156-76-9

N-[4-(1,3-Dioxo-indan-2-yl)-phenyl]-acetamide

Cat. No. B8808570
M. Wt: 279.29 g/mol
InChI Key: RJZOMGNCKJOBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07166616B2

Procedure details

A mixture of (4-acetylamino-phenyl)-acetic acid (15 g, Reference Example 15) phthallic anhydride (15.8 g) and triethylamine (42.3 mL) was heated at 70° C. for 3 minutes then treated with acetic anhydride (105.8 mL). The mixture was heated on a steam bath at approximately 70° C. until evolution of carbon dioxide ceased. The resulting deep red solution was evaporated and the residue was treated with water (750 mL) then heated on a steam bath for 2 hours. The insoluble material was filtered, dried under vacuum and then subjected to chromatography on silica eluting with mixtures of dichloromethane and methanol (99:5 to 50:50, v/v) to give the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
solvent
Reaction Step One
Quantity
105.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C(O[C:19](=O)[CH3:20])(=O)C.[C:22](=[O:24])=O>C(N(CC)CC)C>[O:24]=[C:22]1[C:19]2[C:20](=[CH:10][CH:5]=[CH:6][CH:7]=2)[C:12](=[O:14])[CH:11]1[C:8]1[CH:7]=[CH:6][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)CC(=O)O
Name
anhydride
Quantity
15.8 g
Type
reactant
Smiles
Name
Quantity
42.3 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
105.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting deep red solution was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with water (750 mL)
TEMPERATURE
Type
TEMPERATURE
Details
then heated on a steam bath for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O=C1C(C(C2=CC=CC=C12)=O)C1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.